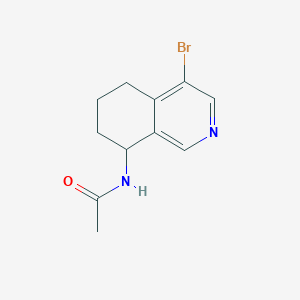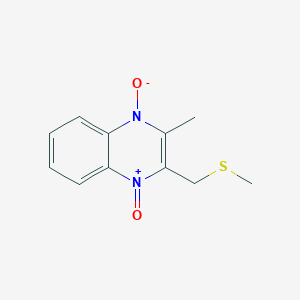
1-Chloroethyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring fused to a carboxylic acid group, with an alpha-chloroethyl ester substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid alpha-chloroethyl ester typically involves the esterification of cyclopropanecarboxylic acid with alpha-chloroethanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of cyclopropanecarboxylic acid alpha-chloroethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The alpha-chloro group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid and alpha-chloroethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products such as cyclopropanecarboxylic acid derivatives with various substituents.
Hydrolysis: Cyclopropanecarboxylic acid and alpha-chloroethanol.
Scientific Research Applications
1-Chloroethyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid alpha-chloroethyl ester involves its interaction with molecular targets through its reactive functional groups. The alpha-chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring’s strain can also influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
1-Chloroethyl cyclopropanecarboxylate can be compared with other cyclopropane-containing compounds, such as:
Cyclopropanecarboxylic acid: Lacks the ester and chloro substituents, making it less reactive in certain contexts.
Cyclopropanecarboxylic acid methyl ester: Similar ester functionality but without the chloro group, leading to different reactivity and applications.
Cyclopropanecarboxylic acid ethyl ester: Similar to the methyl ester but with a longer alkyl chain, affecting its physical properties and reactivity.
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
1-chloroethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-4(7)9-6(8)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
HWGHZJXCEIQCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one](/img/structure/B8274708.png)

![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-benzyloxy-acetamide](/img/structure/B8274721.png)





![(7-Mercapto[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methanol](/img/structure/B8274765.png)



